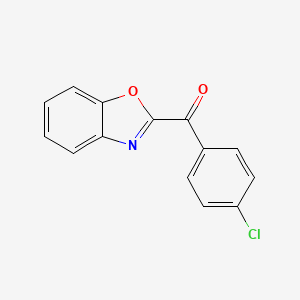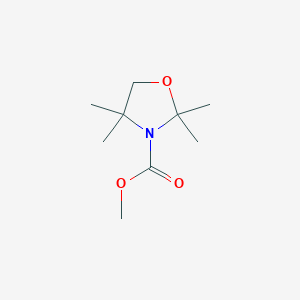
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a naphthyl group, and a biphenyl group attached to the triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with aromatic amines under controlled conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Suzuki coupling reaction, where naphthalene boronic acid is reacted with the triazine intermediate in the presence of a palladium catalyst.
Addition of the Biphenyl Group: The biphenyl group can be added through a similar Suzuki coupling reaction using biphenyl boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in targeting specific proteins or enzymes.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal biological processes, leading to the desired therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(naphthalen-1-yl)-6-phenylpyrimidine: Similar in structure but with a pyrimidine core instead of a triazine.
4-(Naphthalen-1-yl)-6-(4-phenylphenyl)-1,3,5-triazine: Lacks the chloro group, which can affect its reactivity and applications.
2-Chloro-4-(naphthalen-1-yl)-6-(4-methylphenyl)-1,3,5-triazine: Contains a methyl group instead of a phenyl group, leading to different chemical properties.
Uniqueness
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine is unique due to the combination of its chloro, naphthyl, and biphenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C25H16ClN3 |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
2-chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C25H16ClN3/c26-25-28-23(20-15-13-18(14-16-20)17-7-2-1-3-8-17)27-24(29-25)22-12-6-10-19-9-4-5-11-21(19)22/h1-16H |
Clave InChI |
BZIPBXCSTWTCPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)

![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)


![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)

![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)


